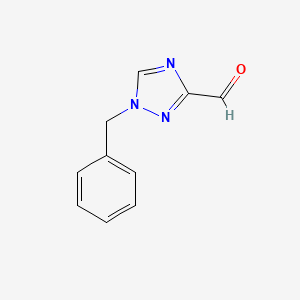

1-Benzyl-3-formyl-1,2,4-triazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O |

|---|---|

Molecular Weight |

187.20 g/mol |

IUPAC Name |

1-benzyl-1,2,4-triazole-3-carbaldehyde |

InChI |

InChI=1S/C10H9N3O/c14-7-10-11-8-13(12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |

InChI Key |

HDDYSNCKECVCRE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=N2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyl 3 Formyl 1,2,4 Triazole and Its Analogs

Direct Synthesis Approaches to 1-Benzyl-3-formyl-1,2,4-triazole

Direct synthesis methods aim to construct the 1-benzyl-3-formyl-1,2,4-triazole molecule by either forming the triazole ring with the substituents already in place or by adding the formyl group to a benzyl-triazole precursor.

One direct approach involves the introduction of a formyl group onto a pre-existing 1-benzyl-1H-1,2,4-triazole ring. nih.gov This relies on electrophilic substitution reactions. The 1,2,4-triazole (B32235) ring is electron-deficient, which can make direct formylation challenging. However, metalation of the triazole ring followed by reaction with a formylating agent is a viable strategy. For instance, treatment of 1-benzyl-1,2,4-triazole (B1617773) with a strong base like n-butyllithium can selectively deprotonate the C5 or C3 position, creating a nucleophilic triazolide anion. This anion can then react with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the formyl group. The regioselectivity of this reaction (formylation at C3 versus C5) can be influenced by the reaction conditions and the specific reagents used.

| Reaction Type | Precursor | Reagents | Product |

| Lithiation-Formylation | 1-Benzyl-1,2,4-triazole | 1. n-BuLi 2. DMF | 1-Benzyl-3-formyl-1,2,4-triazole |

An alternative direct synthesis involves forming the 1,2,4-triazole ring from acyclic precursors that already contain the benzyl (B1604629) and formyl (or a precursor) functionalities.

The Pellizzari reaction, discovered by Guido Pellizzari in 1911, traditionally involves the reaction of an amide and a hydrazide to form a 1,2,4-triazole. wikipedia.org This reaction proceeds through an acyl amidrazone intermediate which then undergoes intramolecular cyclization. chemicalbook.com To synthesize 1-benzyl-3-formyl-1,2,4-triazole, a variation of this reaction could be employed. For example, the reaction of benzylhydrazine (B1204620) with a formyl-containing amide derivative, or the reaction of a formyl hydrazide with a benzyl-containing amide, could theoretically lead to the desired product after cyclization and dehydration. youtube.com The Pellizzari reaction often requires high temperatures and may have limitations in terms of yield and the accessible substitution patterns. wikipedia.org

| Reactant A | Reactant B | Key Intermediate | Product |

| Benzylhydrazine | Formyl-containing amide | Benzyl-substituted acyl amidrazone | 1-Benzyl-3-formyl-1,2,4-triazole |

| Formyl hydrazide | Benzyl-containing amide | Formyl-substituted acyl amidrazone | 1-Benzyl-3-formyl-1,2,4-triazole |

The Einhorn-Brunner reaction is the acid-catalyzed condensation of hydrazines with diacylamines (imides) to yield 1,2,4-triazoles. wikipedia.orgdrugfuture.com This method provides a pathway to unsymmetrically substituted triazoles. rsc.org For the synthesis of 1-benzyl-3-formyl-1,2,4-triazole, benzylhydrazine could be condensed with a diacylamine containing a formyl group, such as N-formylacetamide or a related imide. The regioselectivity of the Einhorn-Brunner reaction is a key consideration; research has shown that the more acidic group attached to the imide nitrogen is preferentially located at the 3-position of the resulting triazole ring. wikipedia.org Therefore, careful selection of the diacylamine is crucial to ensure the formation of the desired 3-formyl isomer.

| Hydrazine (B178648) Component | Diacylamine Component | Catalyst | Product |

| Benzylhydrazine | N-formyl-R-amide | Acid (e.g., acetic acid) | 1-Benzyl-3-formyl-1,2,4-triazole |

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial parts of all reactants, offer an efficient and atom-economical route to complex molecules. nih.gov Various MCRs have been developed for the synthesis of 1,2,4-triazole derivatives. frontiersin.orgorganic-chemistry.org A hypothetical MCR for 1-benzyl-3-formyl-1,2,4-triazole could involve the one-pot reaction of benzylamine, a source of the formyl-C-N fragment (such as a formylamidine or its equivalent), and a reagent that facilitates the cyclization to the triazole ring. The advantage of MCRs lies in their ability to generate structural complexity in a single step, often with high efficiency. nih.gov

Cyclization Reactions Incorporating Formyl and Benzyl Moieties

Indirect Synthetic Routes via Functional Group Transformations

Indirect routes involve the initial synthesis of a 1-benzyl-1,2,4-triazole with a different functional group at the C3 position, which is subsequently converted to the formyl group. This approach is often highly practical as it allows for the use of more readily available starting materials. Common transformations include the oxidation of an alcohol or methyl group, or the reduction of a carboxylic acid ester or nitrile.

For example, 1-benzyl-3-(hydroxymethyl)-1,2,4-triazole can be synthesized and then oxidized to the target aldehyde using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or through a Swern oxidation. Alternatively, a 1-benzyl-3-methyl-1,2,4-triazole could be oxidized to the aldehyde. Another pathway involves the reduction of a 1-benzyl-1,2,4-triazole-3-carboxylate ester or a 3-cyano derivative using a reducing agent like diisobutylaluminium hydride (DIBAL-H).

| Precursor | Transformation | Typical Reagents |

| 1-Benzyl-3-(hydroxymethyl)-1,2,4-triazole | Oxidation | PCC, MnO₂, Swern Oxidation |

| 1-Benzyl-3-methyl-1,2,4-triazole | Oxidation | SeO₂, etc. |

| 1-Benzyl-1,2,4-triazole-3-carboxylic acid ester | Reduction | DIBAL-H |

| 1-Benzyl-3-cyano-1,2,4-triazole | Reduction | DIBAL-H |

Oxidation of Hydroxymethyl Triazole Intermediates

A common and direct method for introducing a formyl group onto a triazole ring is through the oxidation of a corresponding hydroxymethyl-substituted precursor. The synthesis of 1-benzyl-3-(hydroxymethyl)-1,2,4-triazole, the starting material for this process, can be achieved through various ring-forming reactions. Once this intermediate is obtained, the primary alcohol group is oxidized to an aldehyde.

The structure-activity relationship studies of some biologically active molecules have indicated that the 1,2,3-triazole moiety shows favorable activity when substituted at the C-4 position with a hydroxymethyl group. nih.gov This highlights the accessibility of hydroxymethyl triazoles as synthetic intermediates. The subsequent oxidation is a standard transformation in organic chemistry. A variety of oxidizing agents can be employed for this purpose, with the choice depending on the substrate's sensitivity and the desired reaction conditions. Common reagents include manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), and Swern or Dess-Martin periodinane oxidation conditions.

| Oxidizing Agent | Typical Conditions | Remarks |

| **Manganese Dioxide (MnO₂) ** | Stirring in a chlorinated solvent (e.g., CHCl₃, CH₂Cl₂) at room temperature or reflux. | Mild and selective for benzylic and allylic alcohols. |

| Pyridinium Chlorochromate (PCC) | Stirring in dichloromethane (B109758) (CH₂Cl₂) at room temperature. | Effective but requires careful handling due to chromium toxicity. |

| Dess-Martin Periodinane (DMP) | Stirring in dichloromethane (CH₂Cl₂) at room temperature. | Mild conditions, broad functional group tolerance, but the reagent is expensive. |

| Swern Oxidation | Activation of DMSO with oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (-78 °C), followed by addition of the alcohol and a hindered base (e.g., triethylamine). | High yields and avoids heavy metals, but requires cryogenic conditions and careful control. |

Hydrolysis of Acetal-Protected Triazole Precursors

To circumvent potential side reactions involving the highly reactive formyl group during other synthetic steps, it can be protected as an acetal (B89532). The most common protecting groups are cyclic acetals like 1,3-dioxolanes and 1,3-dioxanes, formed by reacting the aldehyde with ethylene (B1197577) glycol or 1,3-propanediol, respectively. total-synthesis.com

This strategy would involve starting with a 3-(diethoxymethyl)-1,2,4-triazole or a similar acetal-protected precursor. The nitrogen of the triazole ring can then be benzylated using benzyl bromide or a related electrophile. With the benzyl group installed at the N1 position, the formyl group can be revealed through acidic hydrolysis of the acetal. chemistrysteps.com

The deprotection is an equilibrium process and is typically driven to completion by using a large excess of water in the presence of a catalytic amount of acid. chemistrysteps.comyoutube.com The mechanism involves protonation of one of the acetal oxygen atoms, which converts it into a good leaving group. chemistrysteps.comyoutube.com The subsequent steps lead to the formation of a hemiacetal, which is further hydrolyzed to the final aldehyde. chemistrysteps.com

Typical Conditions for Acetal Hydrolysis:

Catalytic amounts of strong acids like HCl or H₂SO₄ in an aqueous organic solvent mixture (e.g., THF/water, acetone (B3395972)/water).

Use of pyridinium p-toluenesulfonate (PPTS) in wet acetone for substrates sensitive to strong acids. total-synthesis.com

Derivatization of Pre-formed 1,2,4-Triazole Cores with Formyl and Benzyl Groups

Another synthetic route begins with the commercially available 1H-1,2,4-triazole ring. This approach requires two key transformations: the introduction of a benzyl group onto a ring nitrogen (N-benzylation) and the installation of a formyl group onto a ring carbon (C-formylation).

N-alkylation of 1,2,4-triazoles with benzyl halides can lead to a mixture of regioisomers (N1 and N4 substituted products), presenting a significant challenge in regioselectivity. thieme-connect.com The ratio of these isomers is influenced by the reaction conditions, including the base, solvent, and counter-ion.

Formylation of the triazole ring at the C3 position is typically more challenging and may require harsh conditions. Methods such as the Vilsmeier-Haack reaction (using phosphoryl chloride and DMF) or metalation-formylation sequences could be employed. The latter would involve deprotonation of the C3-H bond with a strong base (e.g., n-butyllithium) followed by quenching the resulting organolithium species with a formylating agent like DMF. The order of these steps—benzylation followed by formylation or vice versa—would need to be optimized to achieve the desired product.

Advanced Catalytic Approaches in 1-Benzyl-3-formyl-1,2,4-triazole Synthesis

Modern synthetic chemistry often relies on catalytic methods to improve efficiency, selectivity, and environmental friendliness. Several catalytic systems have been developed for the synthesis of substituted 1,2,4-triazoles.

Copper-Catalyzed Methods and Their Regioselectivity

Copper catalysis is a powerful tool for the synthesis of nitrogen-containing heterocycles, including 1,2,4-triazoles. frontiersin.org These methods often involve the cycloaddition of various components or the oxidative coupling of pre-functionalized starting materials. A significant advantage of copper catalysis is the potential to control regioselectivity. isres.orgorganic-chemistry.org

For instance, Liu et al. reported a catalyst-controlled methodology for the regioselective [3+2] cycloaddition of isocyanides with diazonium salts. isres.org Their work demonstrated that while an Ag(I) catalyst selectively produces 1,3-disubstituted 1,2,4-triazoles, a Cu(II) catalyst directs the reaction to form 1,5-disubstituted 1,2,4-triazoles. isres.orgorganic-chemistry.orgnih.gov This type of control is critical for selectively synthesizing the 1-benzyl-3-formyl isomer over other possibilities.

Copper catalysts are also used in three-component reactions. Huang et al. developed a Cu/O₂ system for synthesizing 1,3-disubstituted 1,2,4-triazoles from amidines and DMF, where DMF serves as a one-carbon source. frontiersin.orgisres.org Such a strategy could potentially be adapted by using a benzylated amidine to install the N1-benzyl group.

| Catalyst System | Reaction Type | Regioselectivity | Yield | Reference |

| Cu(II) | [3+2] Cycloaddition of isocyanides and diazonium salts | 1,5-disubstituted | High | isres.orgorganic-chemistry.org |

| Ag(I) | [3+2] Cycloaddition of isocyanides and diazonium salts | 1,3-disubstituted | High | isres.orgorganic-chemistry.org |

| CuCl₂/K₃PO₄/O₂ | Oxidative functionalization of amidines with DMF | 1,3-disubstituted | High (up to 85%) | frontiersin.org |

| Copper-catalyzed | Intermolecular [3+2] cycloaddition with diazonium salts | Various substitution patterns | Medium to High | isres.org |

Palladium and Ruthenium-Catalyzed Transformations

Palladium and ruthenium complexes are renowned for their catalytic prowess in a vast array of organic transformations, including those that form or functionalize heterocyclic rings. nih.govacs.org

Palladium catalysts are particularly well-known for cross-coupling reactions. While often used to form C-C bonds, they have also been applied to the C-H functionalization of triazole rings, allowing for the direct introduction of aryl or other groups without pre-functionalization. researchgate.net Palladium(II) complexes with N-heterocyclic carbene (NHC) ligands derived from 1,2,4-triazoles have been synthesized and shown to be active catalysts in reactions like the Suzuki-Miyaura cross-coupling. acs.org Pincer-type palladium complexes bearing 1,2,4-triazole units have also been developed as efficient catalysts for the Heck reaction. acs.org

Ruthenium catalysts have been effectively used for the cycloaddition of alkynes and azides. acs.org While the classic "click" reaction (CuAAC) typically yields 1,4-disubstituted 1,2,3-triazoles, ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) can selectively produce the 1,5-isomer. More relevant to 1,2,4-triazoles, ruthenium complexes have been investigated for constructing various heterocyclic scaffolds. dcu.ie For example, a ruthenium-catalyzed protocol was developed for the synthesis of protected 5-amino-1,2,3-triazole-4-carboxylates, demonstrating the utility of this metal in controlling regiochemistry in triazole synthesis. nih.govacs.org

Organocatalytic and Metal-Free Synthetic Strategies

Growing interest in green chemistry has spurred the development of synthetic methods that avoid the use of transition metals. These organocatalytic and metal-free approaches offer advantages such as lower toxicity, reduced cost, and simpler purification procedures. isres.orgrsc.org

Several metal-free strategies for synthesizing 1,2,4-triazoles have been reported. One such method involves the iodine-catalyzed oxidative cascade reaction of hydrazones and aliphatic amines to produce 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org Another approach describes a metal- and oxidant-free three-component condensation of amidines, isothiocyanates, and hydrazines. organic-chemistry.org

Organocatalysis, which uses small organic molecules to accelerate reactions, has also been applied to triazole synthesis. For example, chiral phosphoric acids have been used as catalysts in the asymmetric cyclodehydration reactions to produce atropisomeric N-aryl 1,2,4-triazoles, demonstrating the potential for stereochemical control. nih.gov Additionally, organocatalytic [3+2] cycloaddition reactions have been developed for the synthesis of highly functionalized 1,2,3-triazoles, a strategy that could potentially be adapted for 1,2,4-triazole synthesis. researchgate.netacs.org These methods highlight a move towards more sustainable and atom-economical synthetic routes. rsc.org

Sustainable and Green Chemistry Methodologies

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, utilizing microwave energy to accelerate chemical reactions. pnrjournal.com This technique offers benefits like pollution-free conditions, high efficiency, and simple handling. pnrjournal.com Unlike conventional heating methods that can cause decomposition of substrates and reagents on hot vessel surfaces, microwave heating directly and selectively energizes polar molecules, leading to rapid and uniform heating of the reaction mixture. pnrjournal.com This often results in dramatically reduced reaction times, from hours to mere minutes, and improved product yields. rsc.org

The synthesis of 1,2,4-triazole derivatives has been significantly advanced by the application of microwave irradiation. For instance, the cycloaddition reaction of ammonia (B1221849) and organo-nitriles to form 3,5-disubstituted-1,2,4-triazoles was completed in 1.5 hours with an 85% yield under microwave conditions, a substantial improvement over the 72 hours required by conventional hydrothermal methods. rsc.org Similarly, trifluoromethyl-substituted spiro[3H-indole-3,3'-[3H-1,2,4]triazole]-2(1H)-ones have been synthesized in a one-pot reaction with yields of 85–90% under microwave irradiation. rsc.org

In another example, the synthesis of N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives was achieved in just 33–90 seconds with an 82% yield using microwaves, while the conventional approach took several hours. rsc.org Research has also demonstrated the microwave-assisted synthesis of various 1,2,4-triazole-3-thiol ring systems and their derivatives, highlighting the method's versatility. pensoft.net The fusion of carboxylic acids with thiocarbohydrazide (B147625) under microwave irradiation is a key step in producing these heterocyclic cores. pensoft.net

The following table summarizes representative examples of microwave-assisted synthesis of 1,2,4-triazole analogs.

| Product | Reactants | Conditions | Time | Yield | Reference |

| 3,5-disubstituted-1,2,4-triazole derivatives | Organo-nitriles, Ammonia | Microwave irradiation | 1.5 h | 85% | rsc.org |

| Trifluoromethyl-substituted spiro[3H-indole-3,3'-[3H-1,2,4]triazole]-2(1H)-ones | Thiosemicarbazide, 3-arylimino-2H-indole-2-ones | Microwave irradiation | Not specified | 85-90% | rsc.org |

| N-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamide derivatives | Not specified | Microwave irradiation | 33-90 s | 82% | rsc.org |

| 6-alkyl/aryl-3-(1,2-O-isopropylidene-D-ribo-tetritol-1-yl) nih.govisres.orgresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netnih.govthiadiazoles | Not specified | 120 °C | 15-20 min | Not specified | rsc.org |

| 1,2,4-Triazole-3-thiol ring systems | Carboxylic acid, Thiocarbohydrazide | Microwave irradiation | Not specified | Good | pensoft.net |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis is another green chemistry technique that utilizes the energy of ultrasonic waves to induce chemical reactions. nih.gov This method, based on the phenomenon of acoustic cavitation, can significantly enhance reaction rates and yields. nih.gov The collapse of cavitation bubbles generates localized hot spots with extreme temperatures and pressures, providing the necessary energy for chemical transformations. nih.govnih.gov

This methodology has been successfully applied to the synthesis of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives. nih.gov When compared to conventional heating methods that required 10–36 hours for moderate yields, the ultrasound-assisted approach produced the desired compounds in 39–80 minutes at 45–55°C with significantly higher yields (65–80%). nih.gov The derivatization of the triazole at the SH group with various electrophiles was efficiently achieved using this sonochemical method. nih.gov

The synthesis of novel 1,2,3-triazole-2,3-dihydroquinazolin-4[1H]-one conjugates has also been developed using an ultrasound-assisted, solvent-free ionic liquid-catalyzed reaction, resulting in good to excellent yields (80-99%) within 45-120 minutes. researchgate.net This highlights the broad applicability of ultrasound in creating complex heterocyclic systems under environmentally friendly conditions. nih.govresearchgate.net

The table below details examples of ultrasound-assisted synthesis for triazole analogs.

| Product | Reactants | Conditions | Time | Yield | Reference |

| N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives | Compound 4, Substituted 2-bromoacetamides | Ultrasound irradiation, 45–55°C | 39-80 min | 65-80% | nih.gov |

| N-substituted 1,2,4-triazole-2-thiol derivatives | 1,2,4-triazole of 2-(4-isobutylphenyl) propanoic acid, Electrophiles | Ultrasound irradiation | Not specified | 75-89% | nih.gov |

| 1,2,3-triazole-2,3-dihydroquinazolin-4[1H]-one conjugates | Not specified | Ultrasound irradiation, [HDBU][HSO4] catalyst | 45-120 min | 80-99% | researchgate.net |

Solvent-Free and Catalyst-Free Approaches

Minimizing or eliminating the use of volatile and toxic organic solvents is a cornerstone of green chemistry. nih.gov Solvent-free, or dry media, synthesis offers significant environmental benefits by reducing pollution and simplifying product work-up. pnrjournal.com

The synthesis of 3,4,5-trisubstituted-1,2,4-triazoles has been achieved under solvent-free conditions at 80°C using a recyclable HClO₄-SiO₂ catalyst. frontiersin.orgnih.gov This method demonstrates good tolerance for various substituents on the starting amidrazones and anhydrides, with the catalyst being reusable for multiple cycles. frontiersin.orgnih.gov Another approach involves the "flash" synthesis of 1,4-disubstituted-1,2,3-triazoles using a copper(I) polymer-supported catalyst with neat azides and alkynes, yielding products in high purity within minutes. nih.gov For example, 1-benzyl-4-phenyl-1H- nih.govisres.orgnih.govtriazole was synthesized from phenylacetylene (B144264) and benzyl azide (B81097) in 99% yield. nih.gov

Catalyst-free approaches represent a further step towards ideal synthesis. The reaction of phenylhydrazine (B124118) and formamide (B127407) under microwave irradiation at 160°C without any catalyst has been reported to produce 1-phenyl-1H-1,2,4-triazole. scispace.com Similarly, a catalyst-free synthesis of substituted 1,2,4-triazoles was achieved by irradiating a mixture of hydrazine and formamide, although initial yields were low. utar.edu.my

The following table provides examples of solvent-free and catalyst-free synthetic methods for triazole derivatives.

| Product | Reactants | Conditions | Catalyst | Yield | Reference |

| 3,4,5-trisubstituted-1,2,4-triazoles | Amidrazone, Anhydride | 80°C, Solvent-free | HClO₄-SiO₂ | 55-95% | frontiersin.orgnih.gov |

| 1-Benzyl-4-phenyl-1H- nih.govisres.orgnih.govtriazole | Phenylacetylene, Benzyl azide | Solvent-free | Amberlyst® A21•CuI | 99% | nih.gov |

| 1-Phenyl-1H-1,2,4-triazole | Phenylhydrazine, Formamide | Microwave irradiation, 160°C | None | Not specified | scispace.com |

| 1,2,4-triazole | Hydrazine, Formamide | Microwave irradiation, 140°C, 230W | None | Low | utar.edu.my |

Chemical Reactivity and Transformation of 1 Benzyl 3 Formyl 1,2,4 Triazole

Reactions at the Formyl Group

The aldehyde moiety at the C3 position of the triazole ring is a key site for a variety of chemical transformations, including nucleophilic additions, oxidations, reductions, and olefination reactions.

Nucleophilic Additions and Condensation Reactions (e.g., imine formation)

The formyl group of 1-benzyl-3-formyl-1,2,4-triazole readily undergoes nucleophilic addition and condensation reactions, typical of aldehydes. A prominent example is the reaction with primary amines to form imines, also known as Schiff bases. This reaction involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond.

These condensation reactions are versatile, allowing for the introduction of a wide array of substituents onto the triazole scaffold. For instance, reactions with various primary amines can produce a library of imine derivatives. researchgate.netnih.gov The formation of these Schiff bases is often a crucial step in the synthesis of more complex heterocyclic systems and compounds with potential biological activity. nih.gov

Table 1: Examples of Condensation Reactions

| Reactant | Product Type | Significance |

|---|---|---|

| Primary Amines (R-NH₂) | Imines (Schiff Bases) | Introduction of diverse functional groups, intermediates for further synthesis. nih.govnih.gov |

Oxidation Reactions for Carboxylic Acid Derivatives

The formyl group can be oxidized to the corresponding carboxylic acid, yielding 1-benzyl-1H-1,2,4-triazole-3-carboxylic acid. This transformation is a standard organic reaction and can be achieved using various oxidizing agents commonly employed for the oxidation of aldehydes. The choice of oxidant is crucial to ensure the integrity of the triazole and benzyl (B1604629) moieties.

The resulting carboxylic acid is a valuable synthetic intermediate, enabling further modifications such as esterification or amidation, thereby expanding the range of accessible derivatives. The synthesis of related 1,2,3-triazole-4-carboxylic acids has been documented, highlighting the utility of this functional group. prepchem.comresearchgate.net While direct oxidation of the hydroxymethyl group on a related 1-benzyl-1,2,3-triazole to a carboxylic acid has been reported, it underscores the chemical accessibility of this oxidation state.

Table 2: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions |

|---|---|

| Potassium Permanganate (B83412) (KMnO₄) | Basic or acidic solution |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone (B3395972) |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia (B1221849) |

Reduction Reactions to Alcohol and Alkane Derivatives

The formyl group is readily reduced to a primary alcohol, (1-benzyl-1H-1,2,4-triazol-3-yl)methanol, using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). vulcanchem.comnih.gov This reaction is generally high-yielding and specific, without affecting the aromatic triazole ring or the benzyl group. The synthesis of (1-benzyl-1H-1,2,4-triazol-3-yl)methanol has been explicitly achieved through the reduction of the corresponding formyl derivative with NaBH₄. vulcanchem.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used. chemicalbook.com

For complete reduction of the formyl group to a methyl group (an alkane derivative), more strenuous conditions are typically required. Standard methods such as the Wolff-Kishner (hydrazine and a strong base at high temperatures) or Clemmensen (zinc amalgam and concentrated hydrochloric acid) reductions can be employed, although the compatibility of the triazole ring under these harsh conditions must be considered.

Table 3: Reduction Products and Reagents

| Desired Product | Reagent(s) |

|---|---|

| (1-benzyl-1H-1,2,4-triazol-3-yl)methanol | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) vulcanchem.comchemicalbook.com |

Wittig and Horner-Wadsworth-Emmons Reactions

The aldehyde functionality allows for carbon-carbon double bond formation via the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. These reactions are fundamental in organic synthesis for the creation of alkenes.

In the Wittig reaction , the aldehyde reacts with a phosphorus ylide (phosphorane) to generate an alkene and triphenylphosphine (B44618) oxide. nih.gov Aldehydes on triazole rings have been shown to successfully participate in Wittig reactions, leading to the formation of vinyl-triazole derivatives. researchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgnrochemistry.com This method offers several advantages, including the use of more nucleophilic and less basic carbanions and the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification. alfa-chemistry.com The HWE reaction is particularly known for producing (E)-alkenes with high stereoselectivity. organic-chemistry.org The reaction proceeds through the nucleophilic addition of the phosphonate carbanion to the aldehyde, followed by the elimination of a phosphate ester to form the alkene. youtube.com

Reactivity of the 1,2,4-Triazole (B32235) Ring System

The 1,2,4-triazole ring is an aromatic heterocycle with a distinct electronic character that influences its reactivity. nih.govchemicalbook.com The presence of three nitrogen atoms makes the carbon atoms of the ring (C3 and C5) electron-deficient, while the nitrogen atoms themselves are electron-rich. chemicalbook.com

Electrophilic Substitution Patterns

Due to the high electron density on the nitrogen atoms, electrophilic substitution on the 1,2,4-triazole ring occurs at the nitrogen atoms rather than the carbon atoms. nih.govchemicalbook.com In 1-benzyl-3-formyl-1,2,4-triazole, the N1 position is already substituted by the benzyl group. Therefore, any further electrophilic attack would be directed to one of the remaining pyridine-like nitrogen atoms, N2 or N4.

Studies on the alkylation of 1-substituted 1,2,4-triazoles have shown that quaternization can occur with low selectivity, involving both the N2 and N4 atoms as reaction centers. acs.org The outcome of the reaction can be influenced by factors such as the nature (hardness or softness) of the electrophile. acs.org For instance, harder electrophiles are predicted to favor attack at the N4 position. The parent 1H-1,2,4-triazole is readily protonated at the N4 position in strong acid. chemicalbook.com The substitution at the N1 position and the presence of the formyl group at C3 will electronically influence the relative nucleophilicity of the N2 and N4 atoms, thereby directing the regiochemical outcome of electrophilic substitution reactions.

Nucleophilic Substitution Patterns

The 1,2,4-triazole ring is inherently π-deficient, rendering its carbon atoms electrophilic and prone to attack by nucleophiles, a reactivity that can be harnessed for further functionalization. chemicalbook.com The presence of the electron-withdrawing formyl group at the C3 position is expected to further activate the triazole ring system towards nucleophilic substitution, although specific examples for this exact compound are not prevalent in the literature.

In related systems, such as 1-benzhydryl-1,2,4-triazole, nucleophilic substitution reactions have been observed where the N-substituent (the benzhydryl group) can be displaced by other nucleophiles under appropriate conditions. For 1-benzyl-3-formyl-1,2,4-triazole, a plausible substitution pattern would involve the attack of a nucleophile at the C5 position, potentially leading to the displacement of a leaving group if one were present at that position. The triazolium ions, formed by protonation or alkylation, are even more susceptible to nucleophiles. chemicalbook.com

Functionalization and Derivatization Strategies

The formyl group at the C3 position is the primary site for a variety of functionalization and derivatization reactions, serving as a versatile handle to introduce molecular diversity. Drawing parallels from the reactivity of the isomeric 1,2,3-triazole-4-carbaldehydes, several synthetic strategies can be envisaged. mdpi.comresearchgate.net

The aldehyde can undergo classical condensation reactions. For instance, reaction with hydroxylamine (B1172632) would yield the corresponding 1-benzyl-3-(hydroxyiminomethyl)-1,2,4-triazole (an oxime). This transformation is a common step in converting aldehydes into other functional groups. researchgate.net

Furthermore, the aldehyde can react with primary amines to form Schiff bases or imines. These intermediates can be valuable for subsequent reactions. For example, the reaction of a related 1-aryl-4-formyl-1,2,3-triazole with various amines has been demonstrated as a key step in the synthesis of more complex derivatives. researchgate.net This reactivity allows for the introduction of a wide range of substituents onto the triazole scaffold.

The aldehyde functionality also opens the door to carbon-carbon bond-forming reactions. The Wittig reaction, for example, could be employed to convert the formyl group into a vinyl group, linking the triazole core to other molecular fragments. In studies on related triazole aldehydes, they have been successfully reacted with phosphorus ylides to generate stilbene-like structures containing a triazole ring. researchgate.net

A summary of potential derivatization reactions starting from the formyl group is presented below:

| Reagent/Reaction Type | Product Class |

| Hydroxylamine (H₂NOH) | Oxime |

| Primary Amine (R-NH₂) | Imine (Schiff Base) |

| Wittig Reagent (Ph₃P=CHR) | Alkene |

| Grignard Reagent (R-MgBr) | Secondary Alcohol |

| Reducing Agents (e.g., NaBH₄) | Primary Alcohol |

These strategies highlight the utility of the 3-formyl group as a cornerstone for building a library of diverse 1-benzyl-1,2,4-triazole (B1617773) derivatives. zsmu.edu.uayu.edu.jo

Ring-Opening and Rearrangement Reactions (e.g., Cornforth rearrangement of related systems)

While the 1,2,4-triazole ring is generally stable, under certain conditions, it can participate in rearrangement or ring-opening reactions. A notable example, observed in the isomeric 1,2,3-triazole system, is the Cornforth rearrangement. This rearrangement has been studied for 1-aryl-4-formyl-1,2,3-triazoles. mdpi.com When these compounds react with alkylamines, they can undergo a ring-degenerate rearrangement where the initial imine formed equilibrates with a rearranged triazole. mdpi.com The equilibrium tends to favor the triazole isomer with the most electron-deficient substituent on the imine nitrogen. mdpi.com A similar rearrangement could be postulated for 1-benzyl-3-formyl-1,2,4-triazole upon reaction with primary amines.

Ring-opening of the triazole core itself is another possibility, often catalyzed by transition metals like rhodium, copper, or palladium. researchgate.net These reactions typically proceed through the formation of metal-stabilized carbene intermediates or via denitrogenation, leading to the formation of new heterocyclic or open-chain structures. researchgate.net For instance, palladium-catalyzed denitrogenative coupling reactions of benzotriazoles have been used to synthesize ortho-amino-substituted biaryls. researchgate.net

Transformations Involving the Benzyl Moiety (e.g., debenzylation, oxidation of benzylic position)

The N-benzyl group is often employed as a protecting group in heterocyclic synthesis and can be removed under specific conditions. Additionally, the benzylic position itself is reactive and can be oxidized.

Debenzylation: The removal of the benzyl group from the triazole nitrogen is a common and useful transformation. Catalytic hydrogenolysis is a standard method for this debenzylation. thieme-connect.com This reaction is typically performed using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. thieme-connect.comthieme-connect.com Studies on N-benzyl-1,2,3-triazoles have shown that the efficiency of this reaction can be influenced by other substituents on the triazole ring. For example, triazoles with oxygen-containing substituents are debenzylated efficiently, whereas those with only hydrocarbon substituents may show varied reactivity. thieme-connect.com The addition of agents like 1,1,2-trichloroethane (B165190) can accelerate the hydrogenolysis. thieme-connect.com Successful debenzylation would yield 3-formyl-1H-1,2,4-triazole .

Oxidation of the Benzylic Position: The benzylic carbon atom, being adjacent to the phenyl ring, is susceptible to oxidation. libretexts.org Strong oxidizing agents, such as potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic conditions, can oxidize the benzylic CH₂ group. chemistrysteps.commasterorganicchemistry.com This reaction typically proceeds to form a carboxylic acid, cleaving any additional carbons in an alkyl side chain. chemistrysteps.comyoutube.com In the case of 1-benzyl-3-formyl-1,2,4-triazole, this oxidation would break the benzylic C-H bonds and convert the benzyl group into a benzoyl group is not the expected outcome. Rather, the entire benzyl group's CH₂ is oxidized to a carboxylic acid, leading to cleavage from the nitrogen and likely complex product mixtures or degradation of the triazole ring under such harsh conditions. A more controlled oxidation might be achievable with milder reagents. masterorganicchemistry.com The key requirement for this type of oxidation is the presence of at least one hydrogen atom on the benzylic carbon. chemistrysteps.comyoutube.com

The table below summarizes common transformations involving the benzyl group:

| Reaction | Reagents | Product |

| Debenzylation | H₂, Pd/C | 3-Formyl-1H-1,2,4-triazole |

| Benzylic Oxidation | KMnO₄ (hot, concentrated) | Benzoic acid (and likely ring decomposition) |

Application of 1 Benzyl 3 Formyl 1,2,4 Triazole As a Synthetic Building Block

Precursor in Complex Heterocyclic Synthesis

The structure of 1-Benzyl-3-formyl-1,2,4-triazole is ideally suited for the synthesis of elaborate heterocyclic systems. The electrophilic carbon of the formyl group is a prime site for nucleophilic attack, initiating a cascade of reactions that can lead to the formation of new rings fused to the parent triazole core or the creation of hybrid molecules containing multiple heterocyclic units.

The aldehyde functionality is a key gateway for annulation reactions, leading to the formation of fused bicyclic and polycyclic heterocyclic systems. These fused structures often exhibit unique chemical properties and significant biological activities. Common strategies involve the condensation of the formyl group with a bifunctional nucleophile, followed by intramolecular cyclization.

Two prominent examples of fused systems accessible from aldehyde precursors are triazolo-thiadiazines and triazolo-tetrazines.

Triazolo[3,4-b] nih.govclockss.orgrsc.orgthiadiazines: These fused systems can be synthesized by reacting a triazole aldehyde with a thiol-containing compound. For instance, the reaction of 1-Benzyl-3-formyl-1,2,4-triazole with a compound like 4-amino-5-mercapto-1,2,4-triazole would initially form a Schiff base. Subsequent intramolecular cyclization, often acid-catalyzed, involving the thiol group attacking the triazole ring or another suitable position, would yield a fused triazolo-thiadiazine derivative. nih.govrsc.orgnih.govresearchgate.net The general synthetic approach often involves the reaction between a 4-amino-5-mercapto-1,2,4-triazole and an α-halocarbonyl compound or an aldehyde, followed by cyclization. nih.govnih.gov

Triazolo[4,3-b] nih.govrsc.orgnih.govresearchgate.nettetrazines: The synthesis of these highly nitrogenous fused systems can be achieved through oxidative cyclization of precursors bearing both a triazole and a tetrazine-forming fragment. nih.gov A plausible route starting from 1-Benzyl-3-formyl-1,2,4-triazole would involve its reaction with a hydrazine (B178648) or amidine derivative, which then undergoes further reaction and cyclization to form the fused tetrazine ring. For example, condensation with aminoguanidine (B1677879) would form a hydrazone, a key intermediate that can be cyclized under oxidative conditions to furnish the triazolo-tetrazine core. nih.gov

A "hybrid molecule" approach, which combines two or more different heterocyclic pharmacophores into a single entity, is a powerful strategy in drug discovery. farmaciajournal.comnih.gov 1-Benzyl-3-formyl-1,2,4-triazole is an excellent substrate for creating such hybrids, where the triazole moiety is linked to another heterocyclic system via a bridge formed from the reactive aldehyde.

A common linking strategy is the formation of a hydrazone (Schiff base) bridge. This is achieved by the condensation reaction between the formyl group of 1-Benzyl-3-formyl-1,2,4-triazole and a hydrazide-substituted heterocycle. nih.gov For example, reacting the title compound with a carbohydrazide (B1668358) derivative of another ring system (such as benzimidazole, pyrazole, or even another triazole) yields a stable hybrid molecule where the two rings are connected by a -C=N-N-C(=O)- linker. nih.govyu.edu.jonih.gov This methodology allows for the modular assembly of diverse and complex molecular structures.

| Starting Heterocyclic Hydrazide | Resulting Hybrid Structure Core | Reference |

| Benzimidazole-2-carbohydrazide | Benzimidazole-Triazole | nih.govnih.gov |

| 1H-1,2,3-Triazole-4-carbohydrazide | 1,2,3-Triazole-1,2,4-Triazole | yu.edu.jo |

| Pyrazole-4-carbohydrazide | Pyrazole-Triazole | nih.gov |

Role in the Generation of Advanced Molecular Scaffolds

In medicinal chemistry, a molecular scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. The 1-benzyl-1,2,4-triazole (B1617773) core, functionalized with a reactive formyl group, serves as an excellent starting point for generating advanced and diverse molecular scaffolds. nih.gov

The formyl group can be readily transformed into a variety of other functionalities, each opening up new avenues for structural elaboration. For example:

Reductive Amination: Reaction with an amine in the presence of a reducing agent converts the formyl group into a secondary amine linker (-CH₂-NH-R). This linker can be further acylated to produce amide-based scaffolds, which have been identified as promising antimicrotubule agents. nih.gov

Wittig Reaction: Reaction with a phosphonium (B103445) ylide can convert the formyl group into a carbon-carbon double bond, allowing for the extension of the carbon framework and the introduction of new functionalities.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group. The resulting acid can be used to form amides or esters, while the alcohol can be converted into ethers or halides, providing numerous points for further diversification.

These transformations demonstrate that 1-Benzyl-3-formyl-1,2,4-triazole is not just a static core but a dynamic platform for building complex molecular scaffolds tailored for specific biological targets. nih.govnih.gov

Utilization in Coordination Chemistry and Ligand Design

Triazole-based compounds are widely used as ligands in coordination chemistry due to the ability of their nitrogen atoms to coordinate with metal ions. tennessee.eduscispace.com The introduction of a formyl group at the 3-position of 1-benzyl-1,2,4-triazole significantly expands its utility in ligand design. The aldehyde allows for the straightforward synthesis of polydentate Schiff base ligands through condensation with various primary amines. nih.govnih.govijarse.com

The general reaction involves the condensation of the formyl group of 1-Benzyl-3-formyl-1,2,4-triazole with an amine-containing molecule (R-NH₂). The resulting Schiff base ligand contains an imine (-C=N-) bond and can act as a chelating agent, binding to metal ions through one or more nitrogen atoms of the triazole ring and the nitrogen atom of the imine group. If the amine-containing reactant has additional donor atoms (e.g., hydroxyl or thiol groups), the resulting ligand can exhibit higher denticity. nih.govnih.gov These metal complexes have applications in catalysis, materials science, and as potential metallodrugs. nih.gov

Below is a table of potential Schiff base ligands that can be synthesized from 1-Benzyl-3-formyl-1,2,4-triazole and their potential donor sites for metal coordination.

| Amine Reactant | Resulting Ligand Type | Potential Donor Atoms | Reference Principle |

| Ethanolamine | Imino-alcohol | N(triazole), N(imine), O(hydroxyl) | nih.gov |

| Thiosemicarbazide | Imino-thiourea | N(triazole), N(imine), S(thione) | nih.gov |

| Anthranilic acid | Imino-carboxylate | N(triazole), N(imine), O(carboxylate) | bohrium.com |

| 2-Aminophenol | Imino-phenol | N(triazole), N(imine), O(hydroxyl) | ijarse.com |

Development of Polymeric Materials

The incorporation of heterocyclic rings like 1,2,4-triazole (B32235) into polymer backbones can impart desirable properties such as high thermal stability, specific conductivity, and coordination ability. ibm.com While the polymerization of triazoles often occurs via click chemistry or nucleophilic aromatic substitution, the presence of a formyl group on 1-Benzyl-3-formyl-1,2,4-triazole offers a distinct pathway for polymer synthesis through polycondensation reactions. ibm.comrsc.org

The aldehyde functionality can react with molecules containing two nucleophilic groups (e.g., diamines, dihydrazides, or bisphenols) to form polymers. For instance, a polycondensation reaction between 1-Benzyl-3-formyl-1,2,4-triazole and a diamine (H₂N-R-NH₂) would lead to the formation of a poly(azomethine) or poly(Schiff base). These polymers are known for their thermal stability and semiconducting properties.

Similarly, reacting the difunctionalized version of the title compound (e.g., 1,4-bis(3-formyl-1,2,4-triazol-1-ylmethyl)benzene) with dihydrazides could lead to poly(hydrazone)s, a class of polymers investigated for their optical and electronic properties. The development of hyperbranched polymers from formyl-1,2,3-triazoles suggests that such monomers are viable candidates for creating complex, three-dimensional polymeric architectures.

Spectroscopic and Structural Elucidation Methodologies for 1 Benzyl 3 Formyl 1,2,4 Triazole

Mass Spectrometry for Molecular Weight and Fragmentation AnalysisThere is no available mass spectrometry data, including ESI-MS, to confirm the molecular weight and analyze the fragmentation pattern of this specific triazole derivative.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical components within a sample. In the analysis of heterocyclic compounds like triazoles, GC-MS provides critical information on molecular weight and fragmentation patterns, which aids in structural elucidation.

While no specific GC-MS data has been published for 1-Benzyl-3-formyl-1,2,4-triazole, data for the parent compound, 1-Benzyl-1,2,4-triazole (B1617773) , is available and offers insight into the expected fragmentation. nih.gov For this parent compound, the mass spectrum shows a molecular ion peak corresponding to its molecular weight, and the fragmentation pattern is dominated by the stable benzyl (B1604629) cation (m/z 91) and fragments related to the triazole ring. nih.gov

For the target compound, 1-Benzyl-3-formyl-1,2,4-triazole, one would anticipate a molecular ion peak at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₁₀H₉N₃O). The fragmentation would likely involve several key pathways:

Loss of the formyl group (-CHO): A common fragmentation for aldehydes, leading to a significant [M-29]⁺ ion.

Formation of the benzyl cation: Cleavage of the bond between the benzyl group's methylene (B1212753) carbon and the triazole ring nitrogen would be expected to produce a prominent peak at m/z 91, a characteristic fragment for benzyl-substituted compounds.

Cleavage of the benzyl group: Loss of the phenylmethyl radical could result in an ion representing the formyl-triazole portion of the molecule.

Ring fragmentation: The triazole ring itself can undergo cleavage, yielding smaller nitrogen-containing fragments.

Without experimental data, a definitive fragmentation table cannot be constructed. The development of a validated GC-MS method would be a crucial step in the formal characterization of 1-Benzyl-3-formyl-1,2,4-triazole. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the compound's physical properties and its interactions in biological systems.

A search of crystallographic databases reveals no deposited crystal structure for 1-Benzyl-3-formyl-1,2,4-triazole. However, crystal structure data is available for the isomeric compound, 1-benzyl-1H-1,2,3-triazole-4-carbaldehyde . While this is a 1,2,3-triazole isomer, its structural features can provide a basis for hypothesizing the solid-state conformation of the 1,2,4-triazole (B32235) analogue.

In the known structure of the 1,2,3-isomer, key features include the planarity of the triazole ring and the relative orientation of the benzyl and formyl substituents. For 1-Benzyl-3-formyl-1,2,4-triazole, a similar planarity of the five-membered triazole ring is expected. The benzyl group would likely be twisted out of the plane of the triazole ring. The formyl group, being a potential hydrogen bond acceptor, could influence the crystal packing by forming intermolecular interactions with hydrogen atoms from neighboring molecules.

A hypothetical data table for the X-ray crystallographic analysis of 1-Benzyl-3-formyl-1,2,4-triazole would include parameters such as the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the calculated density. However, as no experimental single-crystal X-ray diffraction studies have been reported, such a table remains speculative. The synthesis and crystallization of 1-Benzyl-3-formyl-1,2,4-triazole would be required to generate these empirical findings.

Theoretical and Computational Studies of 1 Benzyl 3 Formyl 1,2,4 Triazole

Prediction of Reactivity Descriptors

Electrophilicity and Nucleophilicity Indices

Further research in the field of computational chemistry would be necessary to generate the data required to fulfill the detailed request.

Global Hardness and Softness

Global hardness (η) and softness (σ) are key quantum chemical descriptors that help in understanding the stability and reactivity of a molecule. Hardness is a measure of the resistance to a change in electron distribution or charge transfer, while softness is the reciprocal of hardness and indicates a molecule's polarizability. These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

In a study on a series of 1,2,4-triazole-1,2,3-triazole molecular conjugates, Density Functional Theory (DFT) calculations were performed to determine these reactivity descriptors. nih.gov For a representative compound from this study, the following values were reported:

| Parameter | Value (eV) |

| EHOMO | -6.54 |

| ELUMO | -1.98 |

| Energy Gap (ΔE) | 4.56 |

| Global Hardness (η) | 2.28 |

| Global Softness (σ) | 0.44 |

Data for a representative 1,2,4-triazole-1,2,3-triazole conjugate. nih.gov

A higher energy gap (ΔE) and global hardness, coupled with lower global softness, generally signify higher kinetic stability and lower reactivity. nih.gov These values provide a reasonable approximation for the expected electronic characteristics of 1-benzyl-3-formyl-1,2,4-triazole.

Mechanistic Investigations using Computational Approaches

Computational methods are instrumental in elucidating reaction mechanisms by identifying transition states, intermediates, and reaction pathways.

Transition State Analysis for Reaction Pathways

Transition state (TS) analysis allows for the determination of the energy barriers of a reaction, providing insights into its feasibility and kinetics. For the synthesis of triazoles, computational studies have been employed to explore the transition states of various reaction pathways.

For instance, in the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles from the reaction of enaminones with phenyl azide (B81097), DFT calculations were used to propose two possible transition states, TS1 and TS2, leading to the formation of two different isomers. beilstein-journals.org This type of analysis is crucial for understanding the regioselectivity of triazole synthesis. While this example pertains to 1,2,3-triazoles, similar computational strategies can be applied to investigate the synthesis of 1-benzyl-3-formyl-1,2,4-triazole, for example, through the cyclization of appropriate precursors.

Reaction Coordinate Analysis

Reaction coordinate analysis involves mapping the energy of a system as it progresses from reactants to products through the transition state. This provides a detailed picture of the energy profile of a reaction. By analyzing the reaction coordinate, one can identify the rate-determining step and understand the structural changes that occur during the reaction. For complex multi-step reactions, such as the synthesis of substituted triazoles, this analysis is invaluable for optimizing reaction conditions.

Solvent Effects in Theoretical Calculations

The solvent can have a significant impact on the structure, reactivity, and spectroscopic properties of a molecule. Theoretical calculations can account for solvent effects using various solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

In a computational study of 1-benzyl-4-phenyl-1H-1,2,3-triazole, the effect of different solvents (DMSO and CDCl3) on the optimized molecular structure was investigated using the SMD method. acs.org The calculations revealed that the dihedral angle between the benzyl (B1604629) and triazole rings changes depending on the solvent, indicating that the molecular conformation is influenced by the surrounding medium. acs.org Similarly, in a study of 1,4-disubstituted-1,2,3-triazole derivatives, Time-Dependent DFT (TD-DFT) calculations with the Conductor-like Polarizable Continuum Model (CPCM) were used to simulate the absorption spectra in a solvent, highlighting the importance of including solvent effects for accurate predictions of spectroscopic properties. researchgate.net It is therefore essential to consider solvent effects in theoretical studies of 1-benzyl-3-formyl-1,2,4-triazole to obtain results that are comparable to experimental data.

Future Research Directions and Perspectives on 1 Benzyl 3 Formyl 1,2,4 Triazole

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of substituted 1,2,4-triazoles is a well-established field, yet there remains a continuous drive for methods with improved efficiency, atom economy, and regioselectivity. organic-chemistry.orgnih.gov Future research on 1-Benzyl-3-formyl-1,2,4-triazole would benefit from the development of novel synthetic strategies that are both high-yielding and environmentally benign.

Key areas for exploration include:

Multicomponent Reactions (MCRs): Designing a one-pot synthesis from simple, readily available precursors would be a significant advancement. An MCR approach could potentially involve a benzyl-substituted hydrazine (B178648), a source for the C3-formyl group (or a precursor that can be converted in situ), and a nitrogen source, thereby streamlining the assembly of the target molecule. organic-chemistry.org

Catalytic Approaches: The use of transition-metal catalysts (e.g., copper, silver) has proven effective for constructing 1,2,4-triazole (B32235) rings. frontiersin.org Future work could focus on developing a regioselective catalytic cycloaddition that directly installs the benzyl (B1604629) and formyl groups at the desired positions. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields in heterocyclic synthesis. organic-chemistry.orgnih.gov Investigating microwave-assisted protocols for the synthesis of 1-Benzyl-3-formyl-1,2,4-triazole could lead to more efficient and scalable production.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability. Developing a flow synthesis for this triazole would be a significant step towards its potential industrial application.

A comparative table of potential synthetic approaches is outlined below.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. | Identification of suitable starting materials and reaction conditions. |

| Metal-Catalyzed Cycloaddition | High yields, regioselectivity, functional group tolerance. nih.govfrontiersin.org | Development of a specific catalyst system for this substitution pattern. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. nih.gov | Optimization of solvent, temperature, and irradiation time. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Reactor design and optimization of flow parameters. |

Exploration of Under-utilized Reactivity Profiles

The 1-Benzyl-3-formyl-1,2,4-triazole molecule possesses multiple reactive sites, primarily the formyl group and the electron-deficient triazole ring. Future research should aim to explore the unique reactivity arising from the interplay of these functional groups.

Reactivity of the Formyl Group: The aldehyde functionality is a versatile handle for a vast array of chemical transformations. Its potential includes:

Condensation Reactions: Reaction with amines or hydrazines to form Schiff bases or hydrazones, respectively. These derivatives can be valuable intermediates for synthesizing more complex heterocyclic systems or ligands for metal coordination.

Oxidation/Reduction: Oxidation of the formyl group to a carboxylic acid would yield 1-benzyl-1,2,4-triazole-3-carboxylic acid, a potentially valuable building block. Conversely, reduction to a hydroxymethyl group would provide the corresponding alcohol, opening pathways to ethers and esters.

Carbon-Carbon Bond Formation: The formyl group can participate in classic C-C bond-forming reactions such as the Wittig, Grignard, or aldol (B89426) reactions, allowing for the elaboration of the side chain at the 3-position.

Reactivity of the Triazole Ring: The 1,2,4-triazole ring is known for its aromaticity and electron-deficient nature, making it susceptible to certain reactions. chemicalbook.com

N-Alkylation/Arylation: While the N1 position is already substituted with a benzyl group, the other nitrogen atoms could potentially be functionalized under specific conditions, leading to triazolium salts.

Metalation: The C-H bond at the 5-position could be susceptible to deprotonation with a strong base, followed by quenching with an electrophile to introduce a new substituent. chemicalbook.com

Expansion of Applications in Chemical Synthesis and Materials Science

The unique combination of a benzyl group, a formyl handle, and a 1,2,4-triazole core suggests that this compound could be a valuable precursor in both chemical synthesis and materials science.

Medicinal Chemistry and Agrochemicals: The 1,2,4-triazole scaffold is a well-known pharmacophore present in numerous antifungal, antiviral, and anticancer drugs. nih.govnih.govnih.gov The formyl group on 1-Benzyl-3-formyl-1,2,4-triazole could be used to synthesize a library of derivatives (e.g., imines, oximes, or amides after oxidation) for biological screening. These new compounds could be investigated as potential inhibitors of enzymes like 14α-demethylase, a key target for antifungal agents. nih.gov

Materials Science: 1,2,4-triazole derivatives have been explored for their applications in materials science due to their excellent electron-transport and hole-blocking properties. researchgate.net

Organic Light-Emitting Diodes (OLEDs): The electron-deficient nature of the triazole ring makes it a candidate for use in electron-transport layers of OLEDs. The benzyl and formyl groups can be modified to tune the electronic properties and morphology of the material.

Polymers and Metal-Organic Frameworks (MOFs): The formyl group provides a reactive site for polymerization reactions, potentially leading to novel polymers with high thermal stability and specific electronic properties. Furthermore, it can be converted into a carboxylate or other linker group suitable for constructing MOFs with potential applications in gas storage or catalysis.

Advanced Computational Studies for Predictive Design and Mechanistic Understanding

Computational chemistry offers powerful tools to predict the properties of 1-Benzyl-3-formyl-1,2,4-triazole and to guide experimental work.

Mechanistic Insight: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of its synthesis, helping to optimize reaction conditions for higher yields and selectivity. Computational studies can compare different synthetic pathways to identify the most energetically favorable routes.

Predictive Design of Derivatives:

Molecular Docking: For medicinal chemistry applications, the structure of 1-Benzyl-3-formyl-1,2,4-triazole and its derivatives can be docked into the active sites of biological targets (e.g., fungal enzymes). This can predict binding affinities and guide the synthesis of more potent inhibitors. nih.gov

Electronic Properties: Quantum chemical calculations can predict key electronic parameters like HOMO/LUMO energy levels, which are crucial for designing new materials for OLEDs and other electronic devices. This allows for the in-silico screening of potential derivatives before undertaking time-consuming synthesis.

These computational approaches will accelerate the discovery and optimization of new applications for 1-Benzyl-3-formyl-1,2,4-triazole, making it a rich subject for future interdisciplinary research.

Q & A

Basic: How can researchers optimize the synthesis of 1-Benzyl-3-formyl-1,2,4-triazole to achieve high yields and purity?

Answer:

Synthesis optimization requires multi-step organic reactions, often involving benzyl and formyl group substitutions on the triazole core. Key steps include:

- Temperature and pH control : Maintaining precise reaction conditions (e.g., 60–80°C for benzylation steps) minimizes side reactions and improves yield .

- Reagent selection : Use of benzaldehyde derivatives for Schiff base formation (e.g., reacting 3-amino-triazole intermediates with benzaldehyde) to introduce the benzyl group .

- Purification : Column chromatography or recrystallization in acetonitrile/ethanol systems ensures high purity .

- Validation : Confirm structural integrity via ¹H/¹³C NMR and mass spectrometry .

Basic: What spectroscopic and analytical techniques are critical for characterizing 1-Benzyl-3-formyl-1,2,4-triazole?

Answer:

A combination of methods is essential:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., benzyl aromatic protons at δ 7.2–7.5 ppm; formyl proton at δ 9.8–10.2 ppm). ¹³C NMR confirms carbonyl (C=O) and triazole ring carbons .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak for C₁₀H₁₀N₃O: m/z 188.082) .

- Infrared (IR) Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .

- X-ray Crystallography : For unambiguous structural confirmation (if single crystals are obtainable) .

Basic: What are the recommended safety protocols for handling 1-Benzyl-3-formyl-1,2,4-triazole in laboratory settings?

Answer:

Safety measures align with triazole derivatives' hazards:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- Spill Management : Collect spills in sealed containers; avoid environmental release due to aquatic toxicity risks .

- Storage : Keep in cool (<25°C), dry conditions, away from oxidizers .

- Disposal : Follow institutional guidelines for hazardous organic waste .

Advanced: How can computational methods predict the reactivity of 1-Benzyl-3-formyl-1,2,4-triazole in nucleophilic substitution reactions?

Answer:

Computational tools guide reaction design:

- Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic sites (e.g., formyl carbon) prone to nucleophilic attack .

- Molecular Orbital Analysis : HOMO-LUMO gaps predict charge transfer interactions (e.g., with amines or thiols) .

- Solvent Effects : Simulate solvatochromic shifts using polarizable continuum models (PCMs) to optimize solvent choice (e.g., DMF vs. THF) .

- Kinetic Studies : Use software like Gaussian 09 to model transition states and activation energies .

Advanced: What strategies resolve contradictions in biological activity data for 1-Benzyl-3-formyl-1,2,4-triazole derivatives?

Answer:

Address discrepancies via:

- Dose-Response Curves : Re-evaluate IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) to confirm specificity .

- Structural Analog Comparison : Compare with analogs (e.g., 3-chloro-1-phenylethyl-triazole) to isolate substituent effects .

- Binding Affinity Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .

- Metabolic Stability Tests : Assess hepatic microsome degradation to rule out false negatives from compound instability .

Advanced: How do steric and electronic effects influence the biological activity of 1-Benzyl-3-formyl-1,2,4-triazole?

Answer:

- Steric Effects : Bulky benzyl groups may hinder binding to enzyme active sites (e.g., cytochrome P450), reducing metabolism .

- Electronic Effects : The electron-withdrawing formyl group enhances hydrogen bonding with targets (e.g., kinases or GPCRs) .

- Substituent Tuning : Introducing electron-donating groups (e.g., -OCH₃) on the benzyl ring can modulate lipophilicity and membrane permeability .

- Molecular Dynamics (MD) Simulations : Track ligand-protein interactions over time to identify critical binding residues .

Advanced: What experimental design principles apply to studying the environmental impact of 1-Benzyl-3-formyl-1,2,4-triazole?

Answer:

- Aquatic Toxicity Testing : Follow OECD guidelines for acute/chronic toxicity assays using Daphnia magna or algae .

- Degradation Studies : Monitor hydrolysis/photolysis rates under varied pH and UV conditions .

- Bioaccumulation Potential : Measure logP values (octanol-water partition coefficients) to assess persistence .

- Wastewater Treatment Simulation : Use activated sludge models to evaluate biodegradation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.